N-Benzyl-6-chloro-N-ethyl-4-pyrimidinamine
Overview
Description
“N-Benzyl-6-chloro-N-ethyl-4-pyrimidinamine” is a chemical compound with the molecular formula C13H14ClN3 . It has a molecular weight of 247.72 g/mol .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrimidine ring substituted with a benzyl group, an ethyl group, and a chlorine atom . For a detailed structural analysis, it would be best to refer to the molecule’s crystallographic data or conduct computational chemistry studies.Scientific Research Applications
Insecticidal and Acaricidal Potency
Research into pyrimidinamines, including compounds similar to N-Benzyl-6-chloro-N-ethyl-4-pyrimidinamine, has shown significant insecticidal and acaricidal activities. A study on a range of N-(α-substituted phenoxybenzyl)-4-pyrimidinamines demonstrated remarkable activity against pests such as the diamondback moth, brown rice planthopper, and two-spotted spider mite. The introduction of methyl, ethyl, iso-propyl, or cyclopropyl groups to the α-position of the benzyl moiety significantly increased potency, highlighting the impact of structural modifications on activity (Obata Tokio et al., 1992).
Corrosion Inhibition
Another application of pyrimidinamine derivatives, including structures analogous to this compound, is in corrosion inhibition. Research focusing on the inhibition performance of pyrimidine derivatives for mild steel in acidic solutions found these compounds act as mixed-type inhibitors with predominant cathodic effectiveness. These findings suggest potential for such compounds in protecting industrial materials against corrosion (B. Hou et al., 2019).
Antifolate Agents
Compounds structurally related to this compound have been explored as antifolate agents, potentially useful in chemotherapy. For instance, a study on the classical antifolate compound and its nonclassical analogs based on pyrimidinamine structures showed potent inhibitory effects on dihydrofolate reductase (DHFR), indicating significant antitumor properties (A. Gangjee et al., 2007).
Fungicidal Activities
Pyrimidinamines, similar in structure to this compound, have also demonstrated fungicidal activities against agricultural pathogens. Studies on benzylaminopyrimidines revealed that these compounds possess notable preventive activities against wheat brown rust and barley powdery mildew. Modifications to the pyrimidinamine core, such as the introduction of difluoromethoxy or tetrafluorophenoxy groups, enhanced these fungicidal properties, suggesting the potential for agricultural applications (Y. Yamanaka et al., 1998).
Properties
IUPAC Name |
N-benzyl-6-chloro-N-ethylpyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3/c1-2-17(9-11-6-4-3-5-7-11)13-8-12(14)15-10-16-13/h3-8,10H,2,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLMMVOBTDDPHEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2=CC(=NC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501226674 | |
Record name | 6-Chloro-N-ethyl-N-(phenylmethyl)-4-pyrimidinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501226674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1219980-70-7 | |
Record name | 6-Chloro-N-ethyl-N-(phenylmethyl)-4-pyrimidinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1219980-70-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-N-ethyl-N-(phenylmethyl)-4-pyrimidinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501226674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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